Mesitylformamidin

Description

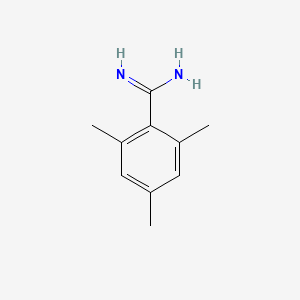

Mesitylformamidin is a formamidine derivative characterized by the presence of mesityl (2,4,6-trimethylphenyl) substituents. Formamidines, with the general structure R₂N–CH–NH₂, are nitrogen-containing ligands known for their versatility in coordination chemistry and catalysis. The mesityl group confers steric bulk and electron-donating properties, enhancing the compound’s stability and reactivity in metal complexes .

Properties

IUPAC Name |

2,4,6-trimethylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H3,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOFOVNFTNQLDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=N)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesitylformamidin can be synthesized through several methods. One common approach involves the reaction of mesityl chloride with formamide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, this compound can be produced on a larger scale using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Mesitylformamidin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert this compound to amines.

Substitution: It can participate in nucleophilic substitution reactions, where the mesityl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed in substitution reactions.

Major Products:

Oxidation: Oximes, nitriles

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Mesitylformamidin has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

Mesitylformamidin can be compared with other formamidines such as benzylformamidin and phenylformamidin. While all these compounds share a common formamidine core, the presence of different substituents (mesityl, benzyl, phenyl) imparts unique properties to each compound. This compound is particularly notable for its steric bulk and electron-donating effects, which can influence its reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Mesitylformamidin’s mesityl substituents distinguish it from other formamidine derivatives. The table below compares key properties with structurally related compounds:

*Estimated based on analogous structures.

- Steric Effects : The mesityl group creates significant steric hindrance, reducing unwanted side reactions in catalytic cycles compared to smaller substituents like methyl or adamantyl groups .

- Electronic Tuning : this compound’s electron-rich aromatic ring enhances metal-ligand backbonding, improving catalytic activity in cross-coupling reactions compared to aliphatic formamidines .

Pharmacokinetic and Toxicity Considerations

While pharmacokinetic data for this compound are scarce, its adamantyl analog () shows low oral bioavailability (<20%) due to poor solubility, suggesting similar challenges. However, the mesityl group’s lipophilicity may enhance membrane permeability in drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.